molecular formula C24H20O7S B357147 (2Z)-2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzenesulfonate CAS No. 879923-29-2

(2Z)-2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzenesulfonate

Katalognummer: B357147
CAS-Nummer: 879923-29-2
Molekulargewicht: 452.5g/mol
InChI-Schlüssel: XHHOZOBLBKLNMC-QRVIBDJDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Intermolecular Interactions and Packing Arrangements

Crystallographic studies of benzofuran derivatives reveal that these compounds frequently exhibit specific intermolecular interactions that influence their solid-state properties. Hydrogen bonding patterns, particularly involving the methoxy substituents and the sulfonate ester group, play crucial roles in determining crystal packing arrangements. The 4-methylbenzenesulfonate ester provides multiple sites for potential hydrogen bonding interactions, both as acceptor through the sulfonate oxygen atoms and through weak C-H···O interactions.

Analysis of related crystal structures demonstrates that benzofuran compounds often display π-π stacking interactions between aromatic rings, contributing to the stability of the crystal lattice. The presence of the extended conjugated system in (2Z)-2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzenesulfonate enhances these intermolecular interactions, potentially leading to distinctive packing motifs that could influence the compound's physical properties.

Eigenschaften

IUPAC Name

[(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20O7S/c1-15-4-8-18(9-5-15)32(26,27)31-17-7-10-19-21(14-17)30-23(24(19)25)13-16-6-11-20(28-2)22(12-16)29-3/h4-14H,1-3H3/b23-13-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHHOZOBLBKLNMC-QRVIBDJDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC(=C(C=C4)OC)OC)O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC(=C(C=C4)OC)OC)/O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound (2Z)-2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzenesulfonate is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its complex structure and potential therapeutic applications. This article provides a detailed examination of its biological activity, including mechanisms of action, synthesis methods, and comparative analysis with similar compounds.

Structural Overview

The molecular structure of this compound features a benzofuran core linked to a 3,4-dimethoxybenzylidene moiety and a benzenesulfonate group. This unique configuration is hypothesized to contribute to its biological properties.

Property Value
IUPAC Name (2Z)-2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzenesulfonate
Molecular Formula C24H24O7S
Molecular Weight 448.52 g/mol
CAS Number 859660-13-2

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of Benzylidene Intermediate : Condensation of 3,4-dimethoxybenzaldehyde with 2,3-dihydrobenzofuran under basic conditions.
  • Oxidation : The intermediate undergoes oxidation using agents like pyridinium chlorochromate (PCC) to form the desired oxo compound.
  • Sulfonation : Treatment with benzenesulfonyl chloride introduces the benzenesulfonate group.

These steps highlight the compound's synthetic complexity and the need for precise reaction conditions to obtain high yields.

The biological activity of (2Z)-2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzenesulfonate is believed to stem from its interaction with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer or diabetes.
  • Receptor Binding : The structural components may facilitate binding to cellular receptors, influencing signaling pathways that regulate cell growth and apoptosis.

Biological Activity Studies

Recent studies have reported various biological activities associated with this compound:

  • Antioxidant Activity : Research indicates that the compound exhibits significant antioxidant properties, which can mitigate oxidative stress in cells.
  • Anticancer Potential : Preliminary investigations suggest that it may induce apoptosis in cancer cell lines, making it a candidate for further development as an anticancer agent.
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in animal models, indicating potential applications in treating inflammatory diseases.

Case Studies

A notable study investigated the effects of this compound on human cancer cell lines. The results demonstrated:

Cell Line IC50 (µM) Mechanism
A549 (Lung Cancer)15.5Induction of apoptosis
MCF7 (Breast Cancer)12.8Cell cycle arrest
HeLa (Cervical Cancer)18.0Inhibition of proliferation

These findings underscore the therapeutic potential of the compound in oncology.

Comparative Analysis

When compared to similar compounds such as (Z)-methyl 2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate and other benzofuran derivatives, (2Z)-2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzenesulfonate exhibits enhanced solubility and biological activity due to the presence of the sulfonate group.

Compound Name Solubility Biological Activity
(2Z)-2-(3,4-dimethoxybenzylidene)-3-oxo...HighAntioxidant, Anticancer
(Z)-methyl 2-(3,4-dimethoxybenzylidene)...ModerateLimited Anticancer Activity
(Z)-methyl 2-[[(Z)-3,4-Dimethoxybenzylidene]-...LowMinimal Biological Activity

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Variations in Benzylidene and Sulfonate/Ester Groups

The target compound’s analogs differ primarily in the substitution patterns of the benzylidene ring and the nature of the sulfonate/ester group. Key examples include:

Table 1: Structural and Molecular Comparison
Compound Name Benzylidene Substituents Ester/Sulfonate Group Molecular Formula Molecular Weight (g/mol)
Target Compound 3,4-dimethoxy 4-methylbenzenesulfonate C₂₅H₂₂O₈S 482.50
(2Z)-2-(2,4-dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl methanesulfonate 2,4-dimethoxy methanesulfonate C₁₈H₁₆O₇S 376.38
(2Z)-2-(3-methylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzenesulfonate 3-methyl 4-methylbenzenesulfonate C₂₃H₂₀O₅S 408.47
(2Z)-2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate 2,3-dimethoxy 4-chlorobenzenesulfonate C₂₃H₁₇ClO₈S 472.90
[(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 2,6-dimethoxybenzoate 3,4-dimethoxy 2,6-dimethoxybenzoate C₂₇H₂₄O₉ 492.47

Electronic and Steric Effects

  • The 3-methyl substituent in lacks electron-donating capacity, likely reducing polarity and altering hydrophobic interactions.
  • Sulfonate/Ester Groups :

    • The 4-methylbenzenesulfonate group in the target compound and offers greater hydrolytic stability compared to the methanesulfonate in due to steric hindrance from the aromatic ring .
    • The 4-chlorobenzenesulfonate in introduces an electron-withdrawing chlorine atom, which may enhance electrophilicity and reactivity in substitution reactions.
    • The 2,6-dimethoxybenzoate ester in increases steric bulk and may reduce metabolic degradation compared to sulfonate derivatives.

Q & A

Q. What are the key steps for synthesizing (2Z)-2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzenesulfonate?

The synthesis typically involves:

  • Aldol condensation : Formation of the benzylidene moiety via reaction between a benzofuran-3-one derivative and 3,4-dimethoxybenzaldehyde under basic conditions (e.g., NaOH/EtOH) .
  • Sulfonation : Introduction of the 4-methylbenzenesulfonate group using p-toluenesulfonyl chloride in anhydrous dichloromethane with a base (e.g., pyridine) to scavenge HCl .
  • Purification : Chromatographic techniques (e.g., silica gel chromatography) and recrystallization (using ethanol/water mixtures) to isolate the Z-isomer .
    Critical parameters include temperature control (0–5°C during sulfonation) and inert atmosphere (N₂) to prevent oxidation of methoxy groups .

Q. How is the stereochemistry (Z-configuration) of the benzylidene moiety confirmed?

  • Nuclear Overhauser Effect (NOE) NMR : Irradiation of the benzylidene proton (δ ~7.8 ppm) enhances signals from adjacent protons on the benzofuran ring, confirming spatial proximity in the Z-isomer .
  • X-ray crystallography : Resolves bond angles and spatial arrangement of substituents (e.g., methoxy groups at C3/C4) .

Q. What spectroscopic techniques are used for structural characterization?

  • ¹H/¹³C NMR : Assign methoxy (δ ~3.8–4.0 ppm), sulfonate (δ ~7.7 ppm for aromatic protons), and carbonyl (δ ~190 ppm in ¹³C) groups .
  • HRMS (High-Resolution Mass Spectrometry) : Confirms molecular ion ([M+H]⁺) and fragments (e.g., loss of SO₃ from the sulfonate group) .
  • IR Spectroscopy : Detects C=O (1700–1750 cm⁻¹) and S=O (1150–1250 cm⁻¹) stretches .

Advanced Research Questions

Q. How can contradictory data on biological activity be resolved?

  • Dose-response validation : Replicate assays (e.g., enzyme inhibition) across multiple concentrations to rule out false positives/negatives .
  • Metabolite profiling : Use LC-MS to identify degradation products (e.g., hydrolysis of sulfonate ester in cell culture media) that may interfere with activity .
  • Computational docking : Compare binding modes of the Z-isomer vs. E-isomer with target proteins (e.g., COX-2) to explain potency differences .

Q. What strategies optimize reaction yields during scale-up synthesis?

  • Solvent selection : Replace THF with toluene for aldol condensation to improve thermal stability and reduce side reactions .
  • Catalyst screening : Test Brønsted acids (e.g., p-TSA) vs. Lewis acids (e.g., ZnCl₂) to enhance regioselectivity in benzylidene formation .
  • In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and terminate at maximal conversion .

Q. How do substituents (e.g., 3,4-dimethoxy vs. trimethoxy) influence bioactivity?

  • SAR (Structure-Activity Relationship) studies :
    • Methoxy position : 3,4-Dimethoxy enhances solubility and π-π stacking with hydrophobic enzyme pockets compared to 2,4,5-trimethoxy analogs .
    • Sulfonate vs. carboxylate : Sulfonate esters improve metabolic stability but reduce cell permeability vs. methyl esters .
  • Free-Wilson analysis : Quantify contributions of individual substituents to anti-inflammatory or anticancer activity .

Q. What computational methods predict metabolic pathways for this compound?

  • In silico tools :
    • CYP450 metabolism : Use Schrödinger’s MetaSite to identify likely oxidation sites (e.g., demethylation of 3,4-dimethoxy groups) .
    • Glucuronidation likelihood : SwissADME predicts high probability due to phenolic -OH formation post-demethylation .
  • MD simulations : Assess binding stability of metabolites with serum albumin to predict half-life .

Methodological Challenges and Solutions

Q. How to address low reproducibility in biological assays?

  • Standardize protocols : Pre-incubate compounds in assay buffer (pH 7.4) for 1 hr to ensure complete dissolution of sulfonate esters .
  • Control for photodegradation : Store solutions in amber vials and limit light exposure during handling .

Q. What analytical approaches resolve overlapping HPLC peaks for isomers?

  • Chiral columns : Use Chiralpak IA-3 with heptane/isopropanol (85:15) to separate Z/E isomers .
  • LC-MS/MS : Monitor characteristic fragment ions (e.g., m/z 153 for benzofuran core) to distinguish isoforms .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.